Ratjadon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antifungal Field

Ratjadon has been identified as a new antifungal compound produced by Sorangium cellulosum. It was detected in the culture broth of Sorangium cellulosum strain So ce360 . The metabolite was quantitatively bound to the adsorber resin XAD-16, which was added to the medium at the beginning of the fermentation . The antibiotic spectrum was narrow, but some important phytopathogenic fungi, especially species of Oomycetes, were inhibited at very low concentrations .

Cytotoxic Field

Ratjadon is also known for its high cytotoxicity . It’s a polyketide from Sorangium cellulosum . The tetrahydropyran ring is supposed to result from an intramolecular opening of a C16–C17 epoxide .

Synthesis Field

The total synthesis of Ratjadon has been achieved . This highly convergent synthesis has 17 linear steps and 7.5% overall yield . The approach allows the synthesis of Ratjadon from 3 fragments A, B, and C within 5 steps . This opens the door for a rapid assembly of various Ratjadon derivatives for the identification of biologically active substructures .

Chemical Field

Ratjadon was detected at an Rf value of 0.26 by UV absorption . HPLC analysis was done on Nucleosil RP-18, 5/mi (Macherey & Nagel, Diiren) using a 2x125mm microbore column . A methanol-water gradient from 45:65 to 70:30 within 25 minutes and a flow rate of 0.5 ml/minute was used . Ratjadon was detected after 20 .

Ratjadon is a novel antifungal compound derived from the myxobacterium Sorangium cellulosum. It was first identified for its potent antifungal activity against various fungal pathogens. Ratjadon exhibits unique structural characteristics that contribute to its biological efficacy, including a complex arrangement of carbon rings and functional groups that enhance its interaction with biological targets.

The chemical reactivity of ratjadon is primarily characterized by its ability to undergo various transformations typical of polyketides. It can participate in reactions such as:

- Esterification: Ratjadon can form esters with alcohols, which may modify its solubility and bioactivity.

- Reduction: The compound can be reduced to yield derivatives with altered functional groups, potentially enhancing its antifungal properties.

- Hydrolysis: Ratjadon can undergo hydrolysis, leading to the formation of carboxylic acids, which may influence its pharmacokinetic profile.

These reactions are essential for the development of derivatives with improved efficacy and selectivity against fungal strains.

Ratjadon displays significant antifungal activity, particularly against yeast and filamentous fungi. Its mechanism of action involves disrupting fungal cell morphology, causing elongation and branching similar to mycelial growth. This morphological alteration is indicative of its interference with cell wall synthesis or integrity, making it a promising candidate for antifungal therapy .

In studies, ratjadon has shown effectiveness against resistant fungal strains, highlighting its potential as a therapeutic agent in treating fungal infections that are difficult to manage with conventional antifungals.

The synthesis of ratjadon involves complex organic chemistry techniques. Notable methods include:

- Total Synthesis: Researchers have developed total synthesis routes that utilize asymmetric synthesis techniques to construct the compound from simpler precursors. This often involves multi-step reactions including cyclization and functional group modifications .

- Biotechnological Approaches: Given its natural origin, biotechnological methods involving fermentation of Sorangium cellulosum can also yield ratjadon. This method allows for the extraction of the compound directly from microbial cultures, ensuring a more sustainable production process.

Ratjadon has several applications in the field of medicine and agriculture:

- Antifungal Therapy: Its primary application lies in treating fungal infections, particularly those resistant to existing treatments.

- Research Tool: Ratjadon serves as a valuable tool in studying fungal biology and resistance mechanisms.

- Agricultural Use: Its antifungal properties may be harnessed in agriculture to protect crops from fungal pathogens, potentially reducing reliance on synthetic fungicides.

Ratjadon shares structural and functional similarities with several other antifungal compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Amphotericin B | Streptomyces nodosus | Disrupts fungal cell membrane | Polyene structure; broad-spectrum activity |

| Caspofungin | Glarea lozoyensis | Inhibits glucan synthesis | Echinocandin class; effective against Candida |

| Voriconazole | Synthetic | Inhibits ergosterol synthesis | Triazole class; effective against Aspergillus |

Ratjadon's unique structural features set it apart from these compounds, particularly in its ability to induce morphological changes in fungi rather than merely inhibiting growth through traditional mechanisms.

Ratjadon was first identified as a novel antifungal compound in 1995 during systematic screenings of Sorangium cellulosum strain So ce360 culture broths. The metabolite exhibited potent activity against phytopathogenic fungi, particularly Oomycetes, at low concentrations (e.g., 0.1–1 μg/mL). Its isolation involved adsorption onto XAD-16 resin added during fermentation, followed by methanol extraction and chromatographic purification.

Key characteristics of the isolation process:

This strain belongs to a lineage of S. cellulosum isolates renowned for producing bioactive secondary metabolites, including epothilones and chivosazol.

Historical Context in Myxobacterial Secondary Metabolite Research

The discovery of ratjadon aligns with myxobacteria’s established role as prolific producers of structurally complex secondary metabolites. These organisms, particularly Sorangium spp., account for ~50% of all identified myxobacterial bioactive compounds.

Notable milestones in myxobacterial metabolite research:

- Early discoveries: Myxochelins (iron-chelating siderophores) and myxocidins (antibiotics).

- Structural innovations: Polyketides (e.g., epothilones) and nonribosomal peptides (e.g., chivosazol).

- Biological significance: Antifungal, anticancer, and immunosuppressive activities.

Ratjadon’s identification emphasized the untapped potential of S. cellulosum strains in antifungal drug discovery, particularly against Oomycetes, which are resistant to conventional treatments.

Taxonomic and Ecological Significance of Sorangium cellulosum

Taxonomic Profile

Sorangium cellulosum is a Gram-negative, cellulose-degrading myxobacterium classified within the order Myxococcales. Its genome, at ~13 Mb, is the largest among sequenced bacteria, encoding over 9,000 protein-coding genes.

Genome highlights:

Ecological Role and Secondary Metabolite Production

S. cellulosum thrives in soil environments, where it competes with other organisms via cellulose degradation and secondary metabolite secretion.

Ecological adaptations:

- Nutritional specialization: Aerobic cellulose utilization via endoglucanases and exoglucanases.

- Chemical warfare: Production of antifungal agents like ratjadon, ambruticin, and soraphen A to suppress competitors.

- Genomic plasticity: Horizontal gene transfer and duplication enable rapid adaptation to diverse niches.

Ratjadon represents a remarkable example of myxobacterial secondary metabolite production, originating from the soil-dwelling bacterium Sorangium cellulosum strain So ce360 [1] [2] [3]. The initial discovery of ratjadon in 1995 marked a significant milestone in natural products research, establishing this compound as a potent antifungal agent with unique structural characteristics [2] [3] [4].

The genome of Sorangium cellulosum represents the largest bacterial genome sequenced to date, comprising 13,033,779 base pairs with 9,367 predicted protein coding sequences [5]. This extensive genetic repertoire reflects the remarkable biosynthetic capacity of myxobacteria, which are responsible for producing approximately half of all known myxobacterial secondary metabolites [5]. The genome contains 17 secondary metabolite loci, including numerous polyketide synthase and nonribosomal peptide synthetase gene clusters [5].

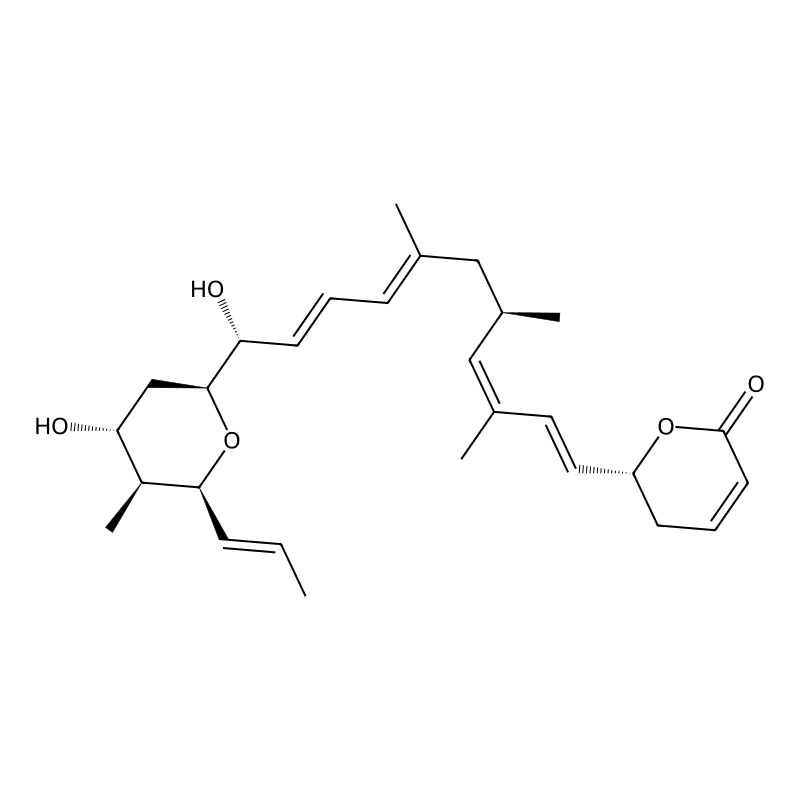

While the specific gene cluster responsible for ratjadon biosynthesis has not been fully characterized in the literature, the structural analysis of ratjadon reveals it to be a typical polyketide derived from head-to-tail condensations of acetate and propionate units [6]. The molecular formula C28H40O5 and molecular weight of 456.62 Da indicate a complex macrocyclic structure containing multiple stereogenic centers and functional groups characteristic of type I polyketide synthase products [1] [7] [8].

The identification of ratjadon-producing gene clusters in Sorangium cellulosum likely follows established methodologies used for other myxobacterial polyketides. These approaches typically involve screening cosmid libraries with probes derived from conserved polyketide synthase domains, particularly ketoacyl synthase sequences that show high homology across different bacterial species [9] [10]. The successful identification of gene clusters for related compounds such as soraphen A, epothilone, and spirangien from various Sorangium strains demonstrates the feasibility of this approach [9] [11] [12].

Polyketide Synthase Pathways

The biosynthesis of ratjadon involves a complex type I modular polyketide synthase system characteristic of myxobacterial secondary metabolism [13] [14]. Type I polyketide synthases are large, multifunctional enzyme complexes that operate via an assembly-line mechanism, where each module is responsible for incorporating a specific building block and performing defined chemical modifications [13] [15].

The ratjadon polyketide synthase pathway likely employs the canonical domain architecture observed in bacterial type I systems. The minimal composition of each PKS module consists of a ketoacyl synthase domain responsible for carbon-carbon bond formation, an acyltransferase domain that selects the appropriate extender unit, and an acyl carrier protein domain that carries the growing polyketide chain as a phosphopantetheine thioester [13] [15]. Additional optional domains including ketoreductase, dehydratase, and enoyl reductase domains modify the default β-ketone functionality through sequential reduction, dehydration, and further reduction steps [13] [15].

The structural complexity of ratjadon suggests the involvement of multiple PKS modules working in concert to assemble the 28-carbon polyketide backbone. The presence of methyl branches in the structure indicates the incorporation of methylmalonyl-CoA extender units in addition to the standard malonyl-CoA building blocks [16] [12]. The acyltransferase domains within each module determine the specificity for these extender units, with distinct sequence motifs governing the selection of malonyl-CoA versus methylmalonyl-CoA substrates [17] [12].

The stereochemical complexity of ratjadon requires precise control of the reduction and dehydration steps during polyketide assembly. Ketoreductase domains are responsible for establishing the stereochemistry of hydroxyl groups, while dehydratase domains control the formation and geometry of double bonds [18] [15]. The enoyl reductase domains selectively reduce specific double bonds to create the saturated regions observed in the final structure [18] [15].

Post-Polyketide Synthase Modification Enzymes

The biosynthesis of ratjadon involves extensive post-polyketide synthase modifications that transform the linear polyketide intermediate into the final macrocyclic structure with its characteristic tetrahydropyran ring [19] [16]. These modifications are catalyzed by a diverse array of tailoring enzymes that introduce additional functional groups and structural complexity beyond the capabilities of the core PKS machinery [19] [16].

Cytochrome P450 monooxygenases play crucial roles in ratjadon biosynthesis, similar to their involvement in other myxobacterial polyketides such as spirangien [11]. These enzymes catalyze the hydroxylation of specific carbon atoms within the polyketide backbone, introducing the hydroxyl groups observed in the ratjadon structure [11]. The regiospecificity and stereoselectivity of these hydroxylation reactions are critical for establishing the correct three-dimensional structure required for biological activity [11].

The formation of the tetrahydropyran ring represents a key biosynthetic challenge that likely involves specialized cyclization enzymes. Similar to the ambruticin biosynthetic pathway, ratjadon cyclization may proceed through an epoxidation-cyclization mechanism where a cytochrome P450 enzyme first introduces an epoxide intermediate, followed by regioselective cyclization to form the six-membered oxygen heterocycle [20] [16]. This mechanism has been demonstrated for the formation of tetrahydropyran rings in other polyketide natural products and represents a common strategy for introducing cyclic ether functionality [20] [21].

Methyltransferase enzymes contribute to ratjadon biosynthesis by introducing methyl groups at specific positions beyond those incorporated during the initial PKS assembly. These enzymes utilize S-adenosyl-L-methionine as a methyl donor and show high specificity for their target substrates [19] [16]. The timing and order of methylation reactions relative to other modification steps is crucial for proper substrate recognition and efficient biosynthesis [19].

Additional post-PKS modification enzymes likely include reductases responsible for the selective reduction of specific double bonds or ketone groups, isomerases that establish the correct stereochemistry at chiral centers, and dehydrogenases that introduce or modify carbonyl functionalities [19] [16]. The coordination of these diverse enzymatic activities requires precise temporal and spatial organization to ensure efficient conversion of the polyketide intermediate to the final ratjadon structure [19] [16].